Dnp-PLGMWSR
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Overview
Description
Dnp-PLGMWSR (trifluoroacetate salt) is a fluorogenic substrate for matrix metalloproteinase-2 and matrix metalloproteinase-9. The compound’s formal name is 1-(2,4-dinitrophenyl)-L-prolyl-L-leucylglycyl-L-methionyl-L-tryptophyl-L-seryl-L-arginine, 2,2,2-trifluoroacetate . It is used primarily in biochemical research to quantify the activity of matrix metalloproteinase-2 and matrix metalloproteinase-9 by measuring tryptophan fluorescence that is unquenched upon peptide hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-PLGMWSR (trifluoroacetate salt) involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The peptide is then cleaved from the resin and purified . The final product is obtained as a lyophilized powder with a purity of ≥95% .
Industrial Production Methods
Industrial production of this compound (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The compound is then purified using high-performance liquid chromatography and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dnp-PLGMWSR (trifluoroacetate salt) primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinase-2 and matrix metalloproteinase-9 . The hydrolysis removes the N-terminal dinitrophenol group, resulting in the unquenching of tryptophan fluorescence .
Common Reagents and Conditions
The hydrolysis reactions typically occur in aqueous buffer solutions at physiological pH. Common reagents include matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes .
Major Products Formed
The major product formed from the hydrolysis of this compound (trifluoroacetate salt) is the peptide fragment with the N-terminal dinitrophenol group removed, resulting in increased tryptophan fluorescence .
Scientific Research Applications
Dnp-PLGMWSR (trifluoroacetate salt) is widely used in scientific research for the following applications:
Mechanism of Action
Dnp-PLGMWSR (trifluoroacetate salt) exerts its effects by serving as a substrate for matrix metalloproteinase-2 and matrix metalloproteinase-9. Upon hydrolysis by these enzymes, the N-terminal dinitrophenol group is removed, resulting in the unquenching of tryptophan fluorescence . This allows for the quantification of enzyme activity by measuring the fluorescence intensity .
Comparison with Similar Compounds
Similar Compounds
- Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH
- Matrix Metalloproteinase-2/Matrix Metalloproteinase-9 Fluorogenic Substrate I
Uniqueness
Dnp-PLGMWSR (trifluoroacetate salt) is unique due to its high specificity and sensitivity as a fluorogenic substrate for matrix metalloproteinase-2 and matrix metalloproteinase-9. Its ability to provide a quantitative measure of enzyme activity through fluorescence makes it a valuable tool in biochemical research .
Properties
Molecular Formula |
C44H61N13O13S |
---|---|
Molecular Weight |
1012.1 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C44H61N13O13S/c1-24(2)18-31(53-42(64)35-11-7-16-55(35)34-13-12-26(56(67)68)20-36(34)57(69)70)38(60)49-22-37(59)50-29(14-17-71-3)39(61)52-32(19-25-21-48-28-9-5-4-8-27(25)28)40(62)54-33(23-58)41(63)51-30(43(65)66)10-6-15-47-44(45)46/h4-5,8-9,12-13,20-21,24,29-33,35,48,58H,6-7,10-11,14-19,22-23H2,1-3H3,(H,49,60)(H,50,59)(H,51,63)(H,52,61)(H,53,64)(H,54,62)(H,65,66)(H4,45,46,47)/t29-,30-,31-,32-,33-,35-/m0/s1 |
InChI Key |
AZDJGXPMCRXEQN-SUUSVYONSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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